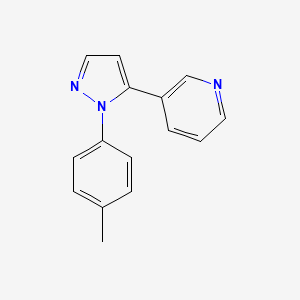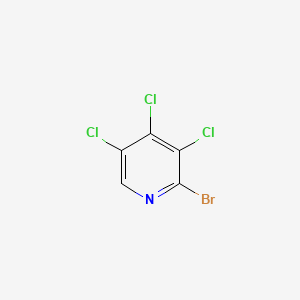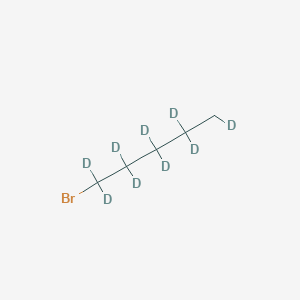
tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative with a tert-butyl group and a fluoro-hydroxypropyl side chain.
Wirkmechanismus
The exact mechanism of action of tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act as a modulator of the neurotransmitter system, particularly the dopamine and serotonin systems. It may also have an effect on the cholinergic system, which is involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate has a positive effect on cognitive function and memory in animal models. It has also been shown to have analgesic and anti-inflammatory effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. More research is needed to determine its effectiveness in these applications. Finally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as cancer treatment.
Synthesemethoden
The synthesis of tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate involves the reaction of piperidine with tert-butyl chloroformate and 2-fluoro-3-hydroxypropanol in the presence of a base catalyst. The product is then purified through column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
1268520-30-4 |
|---|---|
Produktname |
tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate |
Molekularformel |
C13H24FNO3 |
Molekulargewicht |
261.337 |
IUPAC-Name |
tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24FNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(14)9-16/h10-11,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZEOGHYYVHWKDGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(CO)F |
Synonyme |
tert-butyl 4-(2-fluoro-3-hydroxypropyl)piperidine-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)





![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)